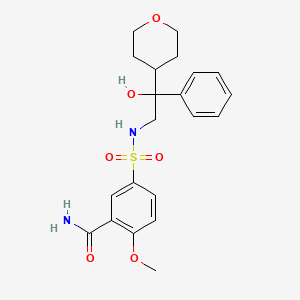

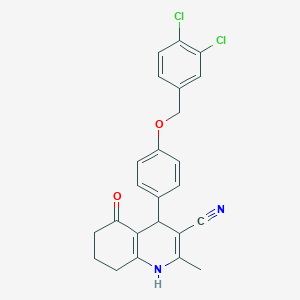

![molecular formula C20H17N3OS2 B2552516 2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1904294-31-0](/img/structure/B2552516.png)

2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic molecule that likely contains a benzothiazole core, a pyridine ring, and a thiophene moiety. These structural features suggest that the compound could have interesting chemical and biological properties, potentially useful in pharmaceutical applications.

Synthesis Analysis

Although the specific synthesis of this compound is not detailed in the provided papers, a related compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, has been synthesized through cyclization of thioamide with 2-chloroacetoacetate, achieving a yield above 60% . This suggests that a similar cyclization strategy could potentially be employed for the synthesis of the compound , with modifications to incorporate the specific thiophene and pyridine substituents.

Molecular Structure Analysis

The molecular structure of such a compound would be expected to be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (^1H NMR) spectroscopy, and Mass Spectrometry (MS) . These techniques would provide detailed information about the functional groups present, the molecular framework, and the molecular weight of the compound.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the presence of the benzothiazole, pyridine, and thiophene rings. These structures can participate in various chemical reactions, such as electrophilic substitution or nucleophilic displacement, depending on the nature of the substituents and reaction conditions. The compound's reactivity could be further explored in the context of developing antiallergic agents, as seen in related research where substituents on the benzene and pyridine rings were modified to enhance antiallergic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic systems and a potential amide linkage could affect its solubility, melting point, and stability. These properties are crucial for the compound's potential use as a pharmaceutical agent, as they determine its behavior in biological systems and its suitability for formulation into dosage forms.

Relevant Case Studies

No specific case studies were provided in the papers. However, the antiallergic activity of related compounds, such as N-(1H-tetrazol-5-yl)-4-methyl-6-[4-(methylamino)-phenyl]-2-pyridinecarboxamide, has been evaluated, showing significant potency in the rat passive cutaneous anaphylaxis (PCA) assay . This indicates that the compound could also be a candidate for antiallergic drug development, warranting further investigation in similar biological assays.

Applications De Recherche Scientifique

Heterocyclic Synthesis and Derivative Formation

Research has demonstrated the utility of compounds like 2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters, similar in structure to the queried compound, were synthesized and reacted with nitrogen nucleophiles to yield a variety of derivatives including pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate was used to produce various benzo[4,5]thiazolo[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of this class of compounds in heterocyclic chemistry (Mohamed, 2021).

Antimicrobial and Antituberculosis Activity

Some derivatives of the parent compound have shown promising antimicrobial properties. For example, a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates demonstrated in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with notable inhibition of DNA gyrase and ATPase assay, highlighting potential antituberculosis applications (Jeankumar et al., 2013).

Structural Analysis and Synthesis Techniques

Further research includes the analysis of the structural modifications and synthesis techniques involving similar compounds. For example, studies on the conformational features of thiazolo[3, 2-a]pyrimidines, a related compound class, have revealed insights into their supramolecular aggregation and how structural modifications can lead to changes in their interaction patterns (Nagarajaiah & Begum, 2014). Additionally, the use of microwave-assisted synthesis for novel pyrido[3,2-f][1,4]thiazepines shows the advancement in synthesis methods for these compounds, offering better yields and shorter reaction times (Faty et al., 2011).

Orientations Futures

Mécanisme D'action

Benzothiazoles

Benzothiazole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pyridines

Pyridine derivatives are also known to have diverse biological activities. For example, some pyridine derivatives have been reported to show inhibitory activity against influenza A .

Thiophenes

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Propriétés

IUPAC Name |

2-ethyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS2/c1-2-19-23-16-6-5-14(9-18(16)26-19)20(24)22-11-13-8-15(12-21-10-13)17-4-3-7-25-17/h3-10,12H,2,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POOBXLMGGGVYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

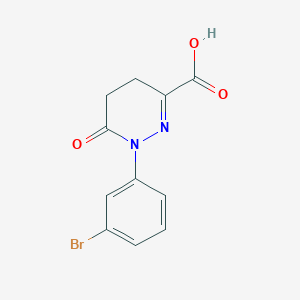

![4-(ethylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2552436.png)

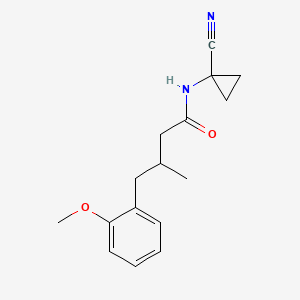

![tert-Butyl 4-amino-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2552437.png)

![3-(4-bromophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2552440.png)

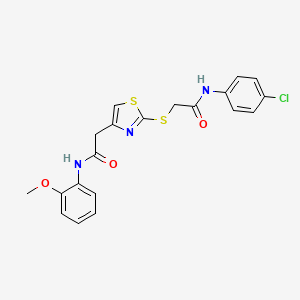

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2552449.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552453.png)

![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 3-[[(E)-3-phenylprop-2-enoyl]amino]propanoate](/img/structure/B2552455.png)